Palustrol

Vue d'ensemble

Description

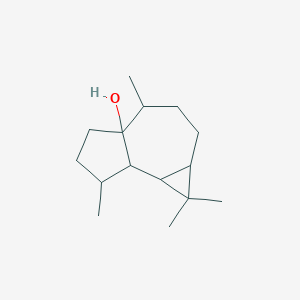

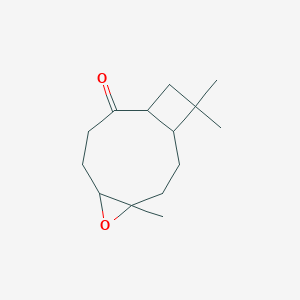

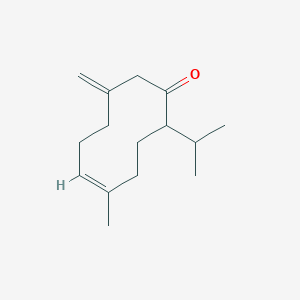

Palustrol is a natural sesquiterpenoid compound . It is one of the volatiles from the oil or extract of M.gale .

Synthesis Analysis

Palustrol has been synthesized via the platform terpene (+)-Bicyclogermacrene . Another approach to the synthesis of several sesquiterpenes from the Guaiane family, including Palustrol, involves a transannular Morita-Baylis-Hillman reaction .Molecular Structure Analysis

Palustrol has a molecular weight of 222.37 and its molecular formula is C15H26O . The molecule contains a total of 44 bonds, including 18 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis

Palustrol is a sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 . It is found in the essential oils of plants and exhibits acaricidal, insecticidal, ‘pesticidal’ and/or arthropod repellent properties .Physical And Chemical Properties Analysis

Palustrol is a powder with a molecular weight of 222.4 and a molecular formula of C15H26O . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Applications De Recherche Scientifique

Antioxidant Properties

Palustrol, found in plants like Rhododendron subsect. Ledum, has been studied for its potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Effects

The compound has also been associated with anti-inflammatory effects . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.

Antimicrobial Activity

Palustrol has been studied for its potential antimicrobial activity . Antimicrobial substances offer a defense against microorganisms, including bacteria, viruses, fungi, and parasites.

Antitumor Properties

Research has indicated that Palustrol may have antitumor properties . This means it could potentially inhibit the growth of tumors or even kill tumor cells.

Hypoglycemic Effects

Palustrol has been associated with hypoglycemic effects . Hypoglycemic agents are substances that lower blood glucose levels, which can be beneficial for managing diabetes.

Hepatoprotective Effects

Studies have suggested that Palustrol may have hepatoprotective effects . Hepatoprotective substances can prevent damage to the liver.

Neuroprotective Properties

Palustrol has been studied for its potential neuroprotective properties . Neuroprotective substances protect nerve cells against damage, degeneration, or impairment of function.

Cardioprotective Effects

Lastly, Palustrol has been associated with cardioprotective effects . Cardioprotective substances protect the heart from damage or injury, particularly after a heart attack.

Mécanisme D'action

Target of Action

Palustrol is a natural sesquiterpenoid compound . It exhibits acaricidal, insecticidal, pesticidal, and/or arthropod repellent properties

Mode of Action

This could lead to paralysis or other behavioral changes that result in the death or repulsion of the arthropods .

Biochemical Pathways

Disruption of these pathways could lead to a variety of downstream effects, including changes in behavior, paralysis, and ultimately death .

Result of Action

The molecular and cellular effects of Palustrol’s action are likely to be related to its disruption of normal neural signaling in arthropods. This could lead to a variety of effects, including changes in behavior, paralysis, and ultimately death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Palustrol. For example, the production of Palustrol in plants can be influenced by environmental stressors Additionally, the effectiveness of Palustrol as an insecticide or repellent may be influenced by factors such as temperature, humidity, and the presence of other chemicals in the environment

Propriétés

IUPAC Name |

1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRTXOOFEHOROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C3C(C3(C)C)CCC2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975261 | |

| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palustrol | |

CAS RN |

95975-84-1, 5986-49-2 | |

| Record name | Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95975-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palustrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

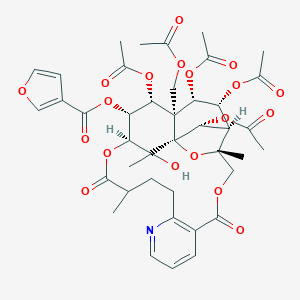

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)